molecular formula C16H10N2O5 B1486686 Aqabamycin C CAS No. 1253641-95-0

Aqabamycin C

Cat. No. B1486686
CAS RN: 1253641-95-0
M. Wt: 310.26 g/mol
InChI Key: PWZWHCDOYSVJMU-UHFFFAOYSA-N
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Description

Aqabamycin C is a type of maleimide derivative . It is one of the seven novel maleimide derivatives named aqabamycins, which were isolated from a marine Vibrio species . The molecular formula of Aqabamycin C is C16H10N2O5 .


Synthesis Analysis

Aqabamycin C was isolated from a marine Vibrio species found on the surface of the soft coral Sinularia polydactyla collected in the Red Sea . The Vibrio species was found to be a prolific producer of secondary metabolites with antibacterial and cytotoxic activities . The exact synthesis process of Aqabamycin C is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of Aqabamycin C is characterized by its molecular formula C16H10N2O5 . It has an average mass of 310.261 Da and a monoisotopic mass of 310.058960 Da .


Physical And Chemical Properties Analysis

Aqabamycin C has a molecular formula of C16H10N2O5, an average mass of 310.261 Da, and a monoisotopic mass of 310.058960 Da .

Scientific Research Applications

Subheading Synthesis and Structural Details of Aqabamycin G

The marine alkaloid aqabamycin G has been synthesized for the first time. This synthesis involved a stepwise addition of an indole motif and a substituted diazo-benzenoid unit derived from acetaminophen to maleimide. This research provides insights into the structural complexity and synthetic challenges associated with aqabamycins, potentially contributing to the understanding of their biological functions (Vargas, Kaufman, & Larghi, 2022).

Structural Elucidation of Aqabamycins A-G

Subheading Discovery and Structural Complexity of Aqabamycins

Aqabamycins A-G, secondary metabolites with antibacterial and cytotoxic activities, were isolated from a marine Vibrio strain. These compounds include aqabamycin C among other derivatives and display a diverse range of biological activities. This discovery underscores the potential of aqabamycins in biotechnological and pharmaceutical applications, demonstrating the rich chemical diversity and biological relevance of marine microorganisms (Yao et al., 2010).

Taxonomy and Biological Activities of Aqabamycins

Subheading Bioactivity and Isolation of Aqabamycin Variants

During a screening of marine bacteria, a Vibrio species was found to produce secondary metabolites, including aqabamycin C, with notable antibacterial and cytotoxic properties. This highlights the importance of marine biodiversity in discovering bioactive compounds and suggests a potential role for aqabamycins in developing new therapeutic agents (Al-Zereini, Yao, Laatsch, & Anke, 2010).

properties

IUPAC Name

3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-12-7-6-10(8-11(12)18(22)23)14-13(15(20)17-16(14)21)9-4-2-1-3-5-9/h1-8,19H,(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZWHCDOYSVJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aqabamycin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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